molecular formula C16H16OS B1327541 3-(2-Thiomethylphenyl)propiophenone CAS No. 898754-17-1

3-(2-Thiomethylphenyl)propiophenone

Cat. No.: B1327541
CAS No.: 898754-17-1
M. Wt: 256.4 g/mol
InChI Key: XQLOGODZILBMFN-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ketone and Organosulfur Compound Chemistry

The chemical nature of 3-(2-Thiomethylphenyl)propiophenone is best understood by examining its constituent chemical families: aromatic ketones and organosulfur compounds.

Aromatic Ketones are compounds where a carbonyl group (C=O) is attached to at least one aromatic ring (an aryl group). researchgate.net Propiophenone (B1677668), the parent structure in this case, is an aromatic ketone consisting of a benzene (B151609) ring bonded to a propanoyl group. wikipedia.org These compounds are notable intermediates in organic synthesis. wikipedia.orgchemicalbook.com For instance, the propiophenone framework is a precursor in the production of various pharmaceuticals. drugbank.com A common method for synthesizing aromatic ketones is the Friedel–Crafts acylation, which involves the reaction of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst. wikipedia.org

Organosulfur Compounds are organic molecules that contain a carbon-sulfur bond. This class of compounds is exceptionally broad and vital in biochemistry and industry. The amino acids methionine and cysteine contain sulfur, as do essential pharmaceuticals like penicillin and sulfa drugs. The thioether group (R-S-R'), specifically the thiomethyl (or methylthio) group (-SCH₃) present in the target molecule, is known to influence a molecule's electronic properties and its interactions with biological targets. wikipedia.orgresearchgate.net

This compound is a hybrid molecule that possesses the defining features of both classes. It has a propiophenone core, qualifying it as an aromatic ketone, and a methylthio group attached to a phenyl ring, placing it firmly within the family of organosulfur compounds.

General Characteristics of Aromatic Ketones and Organosulfur Compounds
CharacteristicAromatic KetonesOrganosulfur Compounds
Defining FeatureCarbonyl group (C=O) attached to an aryl groupAt least one carbon-sulfur (C-S) bond
Parent ExamplePropiophenone, Acetophenone (B1666503) nih.govMethanethiol, Dimethyl sulfide (B99878)
Common Synthesis RouteFriedel-Crafts Acylation wikipedia.orgReaction of alkyl halides with thiols
SignificanceIntermediates in pharmaceutical and fragrance industries drugbank.comnih.govFound in essential amino acids, antibiotics, and industrial chemicals researchgate.net

Significance and Research Rationale within Contemporary Organic Chemistry

The rationale for synthesizing and studying a molecule like this compound stems from the established importance of its structural components in medicinal chemistry and drug design. The propiophenone scaffold is a recognized pharmacophore, a part of a molecule responsible for its biological activity. Derivatives of propiophenone are used as muscle relaxants, appetite suppressants, and other therapeutic agents. wikipedia.orgdrugbank.comchemicalbook.com

Simultaneously, the incorporation of specific functional groups is a key strategy in lead compound optimization. The methyl group (-CH₃) is known to modulate a molecule's physicochemical properties, such as its solubility and how it is metabolized. nih.govnih.gov When part of a thiomethyl group (-SCH₃), the sulfur atom adds another layer of complexity, potentially altering the compound's shape, electronic distribution, and ability to bind to biological targets. The inclusion of a thiomethyl group has been a deliberate strategy in the structure-activity relationship studies of other compound classes, such as certain synthetic opioids. wikipedia.org

Therefore, the primary research rationale for investigating this compound is to create a novel molecular architecture that combines the proven propiophenone core with a function-modifying organosulfur substituent. The goal is to explore how this specific combination of functional groups influences the compound's chemical properties and to generate new candidates for evaluation in drug discovery programs.

Overview of Key Research Domains for the Compound

Given its hybrid structure, this compound is a candidate for exploration in several key scientific domains:

Pharmaceutical and Medicinal Chemistry : The most direct application of this compound is as a target for drug discovery. Its structure, containing both a ketone and a thioether, offers multiple points for interaction with biological macromolecules. Research would likely involve synthesizing the compound and screening it for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, which are activities reported for other acetophenone and organosulfur derivatives. researchgate.netnih.gov

Organic Synthesis : The compound is a versatile building block. The ketone functional group can undergo a variety of reactions, such as reduction to an alcohol or conversion to an imine, while the thioether can be oxidized to a sulfoxide (B87167) or sulfone. This reactivity makes the molecule a useful intermediate for constructing more complex chemical structures. chemicalbook.com

Chemical Biology : As a molecule with defined functional groups known to interact with biological systems, this compound could be developed as a chemical probe. Such probes are used to study and identify the function of proteins and other biomolecules within cellular pathways, helping to elucidate the mechanisms of disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylsulfanylphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLOGODZILBMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644304
Record name 3-[2-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-17-1
Record name 3-[2-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 2 Thiomethylphenyl Propiophenone and Analogues

Established Synthetic Pathways to the Propiophenone (B1677668) Core

The formation of the propiophenone backbone is a critical step in the synthesis of 3-(2-Thiomethylphenyl)propiophenone. Several classical and modern synthetic methods can be employed to construct this key structural motif.

Friedel-Crafts Acylation Strategies for Propiophenone Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary route to propiophenone derivatives. libretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgyoutube.com For the synthesis of propiophenone, benzene (B151609) can be acylated with propanoyl chloride using a catalyst such as aluminum chloride (AlCl₃). youtube.comtamu.edu

In the context of synthesizing analogues, the Friedel-Crafts acylation of substituted benzenes, such as thioanisole (B89551), provides a direct route to functionalized propiophenones. For instance, the acylation of thioanisole with propionyl chloride would be expected to yield a mixture of ortho- and para-isomers of thiomethyl-substituted propiophenone. Research on the acylation of thioanisole with acetic anhydride has shown that cation exchange resins like Amberlyst-15 can serve as effective and reusable catalysts, offering a greener alternative to traditional Lewis acids. researchgate.netias.ac.in The reaction conditions, including temperature and catalyst loading, significantly influence the reaction rate and yield. researchgate.net

Aromatic SubstrateAcylating AgentCatalystKey FindingsReference
BenzenePropionyl ChlorideAlCl₃Standard method for propiophenone synthesis. youtube.comtamu.edu
AnisolePropionyl ChlorideAlCl₃Yields 4'-methoxypropiophenone; reaction is exothermic. youtube.com
ThioanisoleAcetic AnhydrideAmberlyst-15Effective heterogeneous catalysis for producing 4-(methylthio)acetophenone. researchgate.netias.ac.in

Grignard Reagent-Mediated Carbonyl Formation

Grignard reagents offer a powerful tool for carbon-carbon bond formation and can be utilized in the synthesis of propiophenones. This method typically involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. For the synthesis of a propiophenone derivative, a phenylmagnesium halide could react with propionitrile, followed by hydrolysis, to yield the desired ketone. vaia.com

A plausible route to this compound using this methodology could involve the formation of a Grignard reagent from 2-bromothioanisole. This organometallic species could then be reacted with a suitable three-carbon electrophile, such as propanoyl chloride, to form the target ketone. However, the high reactivity of Grignard reagents with ketones means that the reaction with an acyl chloride often leads to the formation of a tertiary alcohol as a side product. youtube.com Careful control of reaction conditions is therefore crucial.

The stereocontrol in Grignard additions to ketones is a significant area of research. The use of chiral ligands can induce asymmetry, leading to the formation of chiral tertiary alcohols with high enantiomeric excess. nih.govic.ac.uk For instance, biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) have been shown to be effective in the asymmetric addition of Grignard reagents to ketones. nih.gov

Mannich Reaction Applications in Propiophenone Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com The product, a Mannich base, can be a valuable intermediate in the synthesis of more complex molecules. thermofisher.com

In the context of propiophenone synthesis, acetophenone (B1666503) can undergo a Mannich reaction with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to form a β-aminoketone. adichemistry.comyoutube.com This Mannich base can then serve as a precursor for further elaboration. While not a direct synthesis of the propiophenone core itself, the Mannich reaction on a pre-formed ketone provides a pathway to functionalize the α-position of the carbonyl group, which can be a strategic step in the synthesis of certain propiophenone analogues.

Direct Coupling Reactions Involving Thiophenols and Propiophenones

While less documented for this specific transformation, direct coupling reactions represent a modern and powerful approach to forming carbon-sulfur and carbon-carbon bonds. A hypothetical pathway for the synthesis of this compound could involve a Michael addition of 2-thiomethylthiophenol to an α,β-unsaturated ketone like phenyl vinyl ketone (acrylophenone). Acrylophenone can be prepared from acetophenone via a Mannich reaction followed by elimination. adichemistry.com The conjugate addition of the thiophenol to the activated double bond would lead to the desired this compound.

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

Optimizing reaction conditions is paramount to achieving high yields and, where applicable, stereoselectivity in the synthesis of this compound and its analogues.

Catalyst Selection and Loading

The choice of catalyst and its loading are critical factors, particularly in Friedel-Crafts acylations. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste. ias.ac.in The development of heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and phosphotungstic acid encapsulated in nanoporous materials, offers advantages in terms of reusability and reduced environmental impact. researchgate.netnih.gov

The optimization of catalyst loading is a key aspect of process development. Studies on the Friedel-Crafts acylation of phenol (B47542) have shown that increasing the catalyst loading can increase the reaction yield up to a certain point, beyond which the effect may plateau. nih.gov

CatalystReaction TypeAdvantagesKey Optimization ParametersReference
AlCl₃Friedel-Crafts AcylationHigh reactivity.Stoichiometric amounts often required. ias.ac.in
Amberlyst-15Friedel-Crafts AcylationHeterogeneous, reusable, green.Catalyst loading, temperature. researchgate.net
PTA@MIL-53 (Fe)Friedel-Crafts AcylationEfficient under ultrasound, reusable.Catalyst loading, reaction time. nih.gov
(R,R)-L12 (chiral ligand)Asymmetric Grignard AdditionHigh enantioselectivity.Ligand structure, Grignard reagent type. nih.gov

The stereochemical outcome of Grignard reactions can be profoundly influenced by the use of chiral ligands. The modular nature of these ligands allows for fine-tuning of the catalyst structure to achieve high levels of stereocontrol in the formation of chiral centers. nih.govic.ac.uk The development of new ligand classes continues to expand the scope and utility of asymmetric Grignard additions. nih.gov

Solvent Effects and Reaction Medium Engineering

For instance, in the Friedel-Crafts acetylation of fluorene, a reaction analogous to the synthesis of our target compound, 1,2-dichloroethane (B1671644) (DCE) was found to be the optimal solvent, leading to high conversions. The use of polar solvents like nitrobenzene (B124822) can sometimes alter the product distribution, favoring the thermodynamically more stable isomer. This is attributed to the better solvation of the intermediate carbocation, allowing for equilibrium to be established. In the case of a Michael addition, the solvent must be able to facilitate the formation of the nucleophilic thiolate anion while also solubilizing the chalcone (B49325) acceptor. Protic solvents like ethanol (B145695) are often employed, sometimes in the presence of a base to generate the thiolate in situ. tamu.edu

The following table summarizes the effect of different solvents on a model Friedel-Crafts acylation reaction:

SolventDielectric Constant (ε)Typical Outcome
Carbon Disulfide2.6Favors kinetic product
1,2-Dichloroethane10.4Generally high conversions
Nitrobenzene34.8Favors thermodynamic product

Temperature and Pressure Optimization for Reaction Efficiency

Temperature and pressure are fundamental parameters that can be manipulated to enhance the efficiency of chemical transformations. In the synthesis of propiophenone and its derivatives, controlling these variables is crucial for maximizing yield and minimizing side reactions.

For vapor-phase cross-decarboxylation processes used in the industrial production of propiophenone, reaction temperatures can range from 400°C to 600°C. google.com In such high-temperature reactions, precise control is necessary to prevent thermal decomposition of the reactants and products. Conversely, Friedel-Crafts acylations are often conducted at much lower temperatures, sometimes as low as 0°C, to control the exothermic nature of the reaction and to prevent side reactions such as polyalkylation or rearrangement of the acyl group. prepchem.com

The table below illustrates the impact of temperature on a model Friedel-Crafts acylation of toluene, highlighting the shift in product distribution:

TemperatureOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)
0°C541729
25°C36928

Stoichiometric Control and Impurity Minimization

The precise control of reactant stoichiometry is a cornerstone of efficient chemical synthesis, directly impacting product purity and yield. In the synthesis of this compound, careful management of the molar ratios of reactants and catalysts is essential to minimize the formation of unwanted byproducts.

In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often required. This is because the ketone product can form a complex with the catalyst, rendering it inactive. capes.gov.br Using an excess of the catalyst can sometimes lead to increased yields, but it also complicates the work-up procedure and increases waste. The molar ratio of the acylating agent to the aromatic substrate is also critical. An excess of the acylating agent can lead to di-acylation products, while an excess of the aromatic substrate can result in incomplete conversion.

In a Michael addition, the stoichiometry of the base used to generate the nucleophile is a key consideration. A catalytic amount of a strong base is often sufficient to deprotonate the thiol, but an excess can lead to side reactions, such as polymerization of the chalcone acceptor. The formation of byproducts in the synthesis of propiophenone, such as isobutyrophenone, can be suppressed by controlling the feed stream composition, including the addition of water. google.com

The following table outlines typical stoichiometric considerations for a model Friedel-Crafts acylation:

ReactantStoichiometric Ratio (relative to aromatic substrate)Rationale
Acyl Chloride1.0 - 1.2 equivalentsTo ensure complete conversion of the substrate
Lewis Acid (e.g., AlCl₃)1.0 - 1.5 equivalentsTo overcome product-catalyst complexation

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules like this compound. The goal is to develop more sustainable and environmentally benign processes by minimizing waste, reducing energy consumption, and using less hazardous substances.

Atom Economy Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. In the context of this compound synthesis, a Michael addition generally offers a higher atom economy than a Friedel-Crafts acylation. This is because the Michael addition is an addition reaction where all the atoms of the reactants are, in principle, incorporated into the product. In contrast, the Friedel-Crafts acylation is a substitution reaction that generates a stoichiometric amount of a hydrogen halide byproduct, thus lowering its atom economy.

Solvent Minimization and Recycling

Solvents are a major contributor to the environmental impact of chemical manufacturing. Therefore, minimizing their use and implementing recycling strategies are crucial aspects of green chemistry. The use of solvent-free reaction conditions, where possible, is an ideal scenario. For instance, some Friedel-Crafts acylations can be carried out under solvent-free conditions using solid acid catalysts. nih.gov When solvents are necessary, the choice of a "green" solvent, such as water or a bio-based solvent, is preferred.

In the pharmaceutical industry, where large volumes of solvents are used, solvent recovery and recycling are standard practices. Techniques such as distillation, membrane filtration, and pervaporation are employed to purify and reuse spent solvents, significantly reducing waste and operational costs.

Scalability of Synthetic Methods for Research Material Production

The ability to scale up a synthetic method from the laboratory bench to produce larger quantities of a material is a critical consideration for its practical application in research and development. The synthesis of this compound for research purposes requires a route that is not only efficient but also robust and reproducible on a larger scale.

The Friedel-Crafts acylation, while a powerful tool for carbon-carbon bond formation, can present challenges on a larger scale. The use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃ can be problematic in large reactors. capes.gov.br Moreover, the work-up procedure to remove the catalyst can be cumbersome and generate significant amounts of waste. The use of solid acid catalysts, which can be more easily separated and potentially reused, is a promising approach to improve the scalability of this reaction.

The Michael addition, on the other hand, can be more amenable to scale-up, particularly if it can be carried out with a catalytic amount of a base under mild conditions. The purification of the product can often be achieved through crystallization, which is a scalable and cost-effective technique. The development of continuous flow processes for both Friedel-Crafts and Michael addition reactions also offers a promising avenue for scalable and controlled production of this compound and its analogues.

Continuous Flow Reactor Applications

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is particularly advantageous for the synthesis of complex molecules like this compound, which may involve sensitive reagents or intermediates.

One of the primary routes for synthesizing propiophenone and its derivatives is the Friedel-Crafts acylation . researchgate.netmit.edu In a continuous flow setup, this reaction can be performed using a packed-bed reactor containing a heterogeneous catalyst. For instance, the acylation of an aromatic substrate with propionyl chloride can be facilitated by passing the reactant stream through a column packed with a solid acid catalyst, such as a zeolite. researchgate.net The use of heterogeneous catalysts in flow systems simplifies product purification, as the catalyst is retained within the reactor, eliminating the need for a separate filtration step. beilstein-journals.org This approach not only streamlines the process but also allows for the catalyst to be reused over extended periods, enhancing the economic and environmental sustainability of the synthesis.

Another powerful method for the formation of the ketone group in this compound is through the use of organometallic reagents , such as Grignard reagents. researchgate.net Continuous flow systems are particularly well-suited for handling these highly reactive and often unstable species. The in-situ generation of Grignard reagents in a flow reactor, immediately followed by their reaction with an appropriate electrophile, mitigates the risks associated with their storage and handling in large quantities. zenodo.org For the synthesis of a this compound analogue, a continuous process could involve the reaction of a (2-thiomethylphenyl) Grignard reagent with a suitable acyl chloride. The precise temperature control afforded by flow reactors is crucial in minimizing side reactions and maximizing the yield of the desired ketone.

The table below illustrates a hypothetical continuous flow process for the synthesis of an aryl ketone, showcasing the typical parameters that can be precisely controlled.

Table 1: Illustrative Parameters for Continuous Flow Synthesis of an Aryl Ketone

Parameter Value
Reactor Type Packed-Bed Microreactor
Catalyst Immobilized Lewis Acid
Substrate A Concentration 0.5 M in Toluene
Substrate B Concentration 0.6 M in Toluene
Flow Rate 2 mL/min
Residence Time 10 minutes
Temperature 80°C
Pressure 5 bar
Yield >90%

The thioether moiety within this compound presents both challenges and opportunities in synthesis. While the sulfur atom can potentially interact with certain catalysts, its presence also allows for alternative synthetic strategies, such as the coupling of a thiol with an appropriate electrophile in a continuous flow system. mit.edu

Process Intensification Strategies

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. In the context of synthesizing this compound and its analogues, several strategies can be employed.

Miniaturization and Microreactors: The use of microreactors is a key aspect of process intensification. Their high surface-area-to-volume ratio allows for extremely efficient heat and mass transfer, enabling reactions to be run under more aggressive conditions with greater control and safety. For exothermic reactions like Friedel-Crafts acylation, this enhanced heat transfer minimizes the formation of hot spots and reduces the risk of thermal runaway.

High-Throughput Screening: The optimization of reaction conditions is a critical step in developing an efficient synthetic process. High-throughput screening (HTS) techniques, which allow for the rapid testing of numerous reaction parameters in parallel, can be integrated with flow chemistry platforms. Automated systems can vary parameters such as catalyst loading, temperature, and residence time to quickly identify the optimal conditions for the synthesis of this compound, significantly accelerating process development.

The following table provides a conceptual comparison of a traditional batch process with an intensified continuous flow process for the synthesis of a propiophenone derivative.

Table 2: Comparison of Batch vs. Intensified Continuous Flow Synthesis

Feature Traditional Batch Process Intensified Continuous Flow Process
Reactor Volume Large (Liters to m³) Small (Microliters to Milliliters)
Heat Transfer Poor to Moderate Excellent
Safety Higher risk of thermal runaway Inherently safer
Scalability Difficult, requires re-optimization Straightforward, by running longer or in parallel
Catalyst Recovery Often requires separate filtration Catalyst is retained in the reactor
Process Control Limited Precise control over all parameters

Comprehensive Analysis of Chemical Reactivity and Transformative Potential

Reactivity of the Ketone Moiety

The ketone group in 3-(2-Thiomethylphenyl)propiophenone is a primary site for a variety of chemical reactions, including reductions, nucleophilic additions, and enolate-mediated transformations.

Chemoselective Reduction Pathways to Alcohols

The reduction of the ketone to a secondary alcohol, 3-(2-methylsulfanylphenyl)-1-phenylpropan-1-ol , is a fundamental transformation. The choice of reducing agent and conditions is crucial to achieve high chemoselectivity, avoiding the reduction of other functional groups.

Hydride-based reducing agents are commonly employed for the conversion of ketones to alcohols. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. For instance, the reduction of a similar propiophenone (B1677668) derivative, 3-(methylamino)-1-phenyl-2-propen-1-one, to 3-(methylamino)-1-phenyl-1-propanol has been successfully achieved using sodium borohydride in acetic acid. google.com This suggests that NaBH₄ is a suitable reagent for the reduction of this compound, likely proceeding with high yield under mild conditions. The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

ReagentSolventTemperatureProductReference
Sodium Borohydride (NaBH₄)Acetic Acid5-10 °C3-(methylamino)-1-phenyl-1-propanol google.com

This table presents data for a closely related compound, illustrating a viable synthetic route.

Catalytic hydrogenation offers an alternative, often greener, route for ketone reduction. Transition metal catalysts such as palladium on carbon (Pd/C), platinum (Pt), and ruthenium (Ru) are commonly used. For example, the synthesis of (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, a precursor to duloxetine, involves the reduction of a ketonic Mannich base hydrochloride derived from 2-acetylthiophene (B1664040) using NaBH₄. researchgate.net While this specific example uses a hydride reagent, it highlights the importance of ketone reduction in the synthesis of complex molecules. Catalytic hydrogenation of aromatic ketones can be achieved using catalysts like Pd/C under a hydrogen atmosphere, a method that is generally effective for converting the carbonyl group to a hydroxyl group without affecting the aromatic ring or other functional groups, provided the conditions are controlled to prevent hydrogenolysis of the thioether.

Nucleophilic Addition Reactions at the Carbonyl Carbon

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by a wide range of nucleophiles. These reactions lead to the formation of a new carbon-carbon or carbon-heteroatom bond and a tertiary alcohol.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon nucleophiles that can add to the ketone. For example, the reaction of a propiophenone with a Grignard reagent would yield a tertiary alcohol. The reaction of various Grignard reagents with N-Boc amides has been shown to produce a wide range of aryl ketones, and in one instance, a 1,4-addition followed by C(O)-N bond cleavage provided diaryl propiophenones. organic-chemistry.org This demonstrates the versatility of such nucleophilic additions.

Enolization and Enolate Chemistry

The presence of α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) allows this compound to form an enolate ion in the presence of a suitable base. This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions.

The α-arylation of ketones, a powerful method for constructing C(sp²)–C(sp³) bonds, proceeds through an enolate intermediate. Palladium-catalyzed α-arylation reactions have been successfully performed on a variety of aryl and heteroaryl ketones with functionalized aryl halides. rsc.org For instance, the coupling of a 3-pyridyl ketone with 4-bromothioanisole (B94970) resulted in the corresponding α-arylated product in quantitative yield. rsc.org This indicates that the enolate of this compound could be effectively coupled with various aryl halides.

KetoneAryl HalideCatalystBaseYieldReference
3-Pyridyl Ketone4-Bromothioanisole[Pd(µ-Br)(t-Bu)₃P]₂KO-t-Bu100% rsc.org

This table showcases the high efficiency of α-arylation for a related ketone, suggesting a similar reactivity for the target compound.

Transformations Involving the Thioether Functionality (—SCH₃)

The thioether group (—SCH₃) in this compound offers another site for chemical modification, primarily through oxidation or reactions involving the sulfur atom as a nucleophile.

The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone using various oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. For example, in the synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides, the sulfur atom of a related heterocyclic thioamide was shown to be a soft nucleophile, participating in chemoselective alkylation reactions. nih.gov This nucleophilic character suggests that the thioether in this compound could also react with suitable electrophiles.

Furthermore, the thioether linkage can influence the reactivity of the aromatic ring through its electron-donating properties and can be a target for metal-catalyzed cross-coupling reactions under specific conditions, although this is less common than reactions at the ketone or enolate positions.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thiomethyl group of this compound is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone. This transformation is a common and crucial reaction for modifying the electronic and steric properties of sulfur-containing molecules. The level of oxidation, whether stopping at the sulfoxide or proceeding to the sulfone, can be controlled by the choice of oxidant and reaction conditions. researchgate.netresearchgate.net

Achieving selective oxidation is paramount in synthetic chemistry. For the conversion of aryl sulfides to sulfoxides, a variety of mild and selective methods have been developed to prevent overoxidation to the sulfone. nih.govrsc.org These protocols often employ precisely one equivalent of the oxidizing agent at controlled, often low, temperatures.

Hydrogen peroxide, particularly in conjunction with catalysts or specific solvents like glacial acetic acid, is a common "green" reagent for this purpose. nih.gov For instance, the oxidation of sulfides using 30% hydrogen peroxide in glacial acetic acid provides a simple and high-yielding route to sulfoxides under metal-free conditions. nih.gov Catalytic systems, such as those employing iron(III) chloride with periodic acid or specialized manganese or rhodium complexes, can offer high efficiency and selectivity for sulfoxide formation under mild conditions. organic-chemistry.orgchemrxiv.org

Conversely, the synthesis of the sulfone requires more forceful conditions or a higher stoichiometry of the oxidizing agent. Often, using more than two equivalents of a strong oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) will drive the reaction to the sulfone stage. researchgate.net Temperature control is also a key factor; higher temperatures generally favor the formation of the more highly oxidized sulfone. acs.org

Table 1: Selective Oxidation Protocols for Aryl Thioethers.
Reagent/SystemPrimary ProductTypical ConditionsReference
H₂O₂ / Acetic AcidSulfoxideRoom temperature, 1-2 eq. H₂O₂ nih.gov
m-CPBASulfoxide~1.1 eq., CH₂Cl₂, 0 °C to RT
m-CPBASulfone>2.2 eq., CH₂Cl₂, RT to reflux researchgate.net
Periodic Acid (H₅IO₆) / FeCl₃SulfoxideCatalytic FeCl₃, MeCN, <2 min, RT organic-chemistry.org
Potassium Permanganate (KMnO₄)SulfoneExcess reagent, heat researchgate.net
Oxone®SulfoneExcess reagent, MeOH/H₂O, RT researchgate.net

Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective and commonly used reagents for the oxidation of thioethers. researchgate.net The reaction proceeds through a nucleophilic attack of the sulfur atom on the electrophilic outer oxygen of the peracid.

The selectivity between the sulfoxide and sulfone is readily controlled by the stoichiometry of the m-CPBA used.

Sulfoxide Formation: Careful addition of approximately one equivalent of m-CPBA, typically at low temperatures (e.g., 0 °C) in a chlorinated solvent like dichloromethane, allows for the clean and high-yield conversion of the thioether to the sulfoxide.

Sulfone Formation: To achieve the sulfone, an excess of the peracid (at least two equivalents) is required. The reaction is often allowed to warm to room temperature or gently heated to ensure complete oxidation of the intermediate sulfoxide. The sulfoxide is less nucleophilic than the starting thioether, hence the second oxidation step is generally slower and requires more forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions at Sulfur

The thiomethyl group in this compound can be utilized as a synthetic handle in metal-catalyzed cross-coupling reactions. While sulfur compounds have been traditionally viewed as potential catalyst poisons, modern catalysis has developed robust systems, particularly with nickel and palladium, that can effectively cleave the C(aryl)-S bond to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netrsc.org

Nickel-catalyzed cross-coupling reactions are particularly prominent for transforming aryl methyl sulfides. acs.orgrsc.orgresearchgate.net These reactions typically involve the coupling of the aryl sulfide (B99878) with an electrophile, such as an aryl halide, in the presence of a nickel catalyst and a reducing agent. For instance, a system using Ni(COD)₂ as the catalyst, a phosphine (B1218219) ligand like BINAP, and magnesium as a reductant can couple aryl methyl sulfides with aryl bromides to form biaryl compounds. nih.govrsc.org This transformation effectively replaces the -SMe group with a new aryl group.

Table 2: Representative Metal-Catalyzed Cross-Coupling of Aryl Methyl Sulfides.
Catalyst SystemCoupling PartnerProduct TypeReference
Ni(COD)₂ / BINAP / MgAryl BromideBiaryl nih.govrsc.org
NiCl₂(dppe) / LiCH₂SiMe₃LiCH₂SiMe₃Aryl-CH₂SiMe₃ acs.org
Pd(OAc)₂ / Josiphos ligandOrganozinc ReagentAryl-R researchgate.net

Deprotection and Cleavage Strategies for Thiomethyl Group

The thiomethyl group can serve as a protecting group for a thiol functionality. Its cleavage to unmask the free thiol (-SH) is a valuable synthetic transformation. Various methods exist for the deprotection of aryl methyl sulfides.

One common strategy involves the use of strong acids, often in the presence of a scavenger. For example, treatment with a strong protic acid like HBr or a Lewis acid like BBr₃ can effect cleavage of the aryl-S bond. Another powerful method involves reductive cleavage using dissolving metals, such as sodium in liquid ammonia.

Furthermore, in the context of multi-step syntheses, the thiomethyl group can be part of a more complex protecting group strategy. For instance, palladium-catalyzed reactions have been developed where a thiol protecting group is cleaved in situ just before a subsequent coupling reaction, avoiding the need to handle potentially odorous free thiols. libretexts.org

Electrophilic Aromatic Substitution (EAS) on Phenyl Rings

The this compound molecule contains two phenyl rings, each with different substituents, leading to distinct reactivities in electrophilic aromatic substitution (EAS) reactions. lumenlearning.com The rate and regioselectivity (the position of substitution) are governed by the electronic and steric nature of the groups already attached to the rings. numberanalytics.comorganicchemistrytutor.com

Ring A (Thiomethyl-substituted): This ring is attached to a thiomethyl (-SMe) group and a propyl-ketone chain [-CH₂CH₂C(=O)Ph]. The thiomethyl group is an activating, ortho-, para-director. youtube.comlibretexts.org Its lone pairs of electrons can be donated into the ring by resonance, stabilizing the positively charged intermediate (sigma complex) formed during the reaction. youtube.comlibretexts.org The propyl-ketone chain is connected via an alkyl spacer, so its deactivating effect from the carbonyl is insulated from the ring; the alkyl chain itself is weakly activating. Therefore, the directing effect on this ring is dominated by the powerful ortho-, para-directing thiomethyl group.

Ring B (Ketone-substituted): This ring is directly attached to the carbonyl of the propiophenone. The acyl group is a strongly deactivating, meta-director. libretexts.orgyoutube.com It withdraws electron density from the ring through both induction and resonance, making the ring much less nucleophilic and therefore less reactive towards electrophiles than Ring A. wikipedia.org

Consequently, electrophilic aromatic substitution will occur preferentially on the more activated Ring A.

Halogenation, such as bromination (with Br₂) or chlorination (with Cl₂), is a classic EAS reaction that typically requires a Lewis acid catalyst like FeBr₃ or AlCl₃ to activate the halogen. masterorganicchemistry.comchemguide.co.uklibretexts.org

For this compound, halogenation will overwhelmingly occur on Ring A. The thiomethyl group directs the incoming electrophile to the positions ortho and para to itself.

Para-substitution: The position para to the -SMe group is electronically favored and sterically accessible. This would lead to the formation of 3-(4-halo-2-thiomethylphenyl)propiophenone .

Ortho-substitution: There are two positions ortho to the -SMe group. One is occupied by the propiophenone chain. The other position is open for substitution. This would yield 3-(6-halo-2-thiomethylphenyl)propiophenone .

Due to steric hindrance from the adjacent bulky propiophenone substituent, the para-substituted product is generally expected to be the major isomer. The deactivated Ring B would remain largely unreacted under standard halogenation conditions. wikipedia.org

Table 3: Analysis of Directing Effects for Halogenation.
RingKey SubstituentEffect on ReactivityDirecting EffectPredicted Major Product Site(s)
Ring A-SMe (Thiomethyl)ActivatingOrtho, ParaPara position (less steric hindrance)
Ring B-C(=O)CH₂CH₂-DeactivatingMetaReaction highly disfavored

Table of Mentioned Compounds

Compound Name
This compound
3-(2-Methylsulfinylphenyl)propiophenone (Sulfoxide)
3-(2-Methylsulfonylphenyl)propiophenone (Sulfone)
Hydrogen Peroxide
Acetic Acid
meta-Chloroperoxybenzoic acid (m-CPBA)
Periodic Acid
Iron(III) Chloride
Potassium Permanganate
Oxone® (Potassium peroxymonosulfate)
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
Aryl Bromide
Bromine (Br₂)
Chlorine (Cl₂)
Iron(III) Bromide (FeBr₃)
Aluminum Chloride (AlCl₃)
3-(4-halo-2-thiomethylphenyl)propiophenone
3-(6-halo-2-thiomethylphenyl)propiophenone

Rearrangement Reactions

The structure of this compound, featuring a thioether and a ketone, makes it a potential substrate for certain types of molecular rearrangements, particularly those involving sulfur-stabilized intermediates or migrations to an electron-deficient center.

Notable potential rearrangements include the Stevens rearrangement and the Truce-Smiles rearrangement . The Stevens rearrangement typically involves the rearrangement of a sulfonium (B1226848) ylide, which could potentially be formed from the thioether moiety under appropriate basic conditions. acs.orgrsc.org The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion displaces an aryl ether or thioether. nih.gov For this compound, generation of a carbanion adjacent to the carbonyl group could potentially initiate a Smiles-type rearrangement involving the thiomethylphenyl ring.

Another class of rearrangements to consider are photochemical rearrangements, such as the Norrish Type I and Type II reactions , which are characteristic of ketones. These are discussed in the following section on radical reactions.

Radical Reactions and Mechanistic Investigations

The presence of the thioether linkage and the propiophenone carbonyl group provides avenues for radical-based transformations.

Thioether Reactivity: Thioethers can undergo oxidation by radical mechanisms. For instance, reaction with hydroxyl radicals can lead to the formation of a sulfur-centered radical cation. nih.gov Thioethers can also be oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents, a reaction that can proceed through radical intermediates under specific conditions. brainkart.comlibretexts.org

Propiophenone Photochemistry: Aryl ketones like propiophenone are well-known to undergo photochemical reactions upon UV irradiation. nih.gov The carbonyl group can be excited to a triplet state, which can then participate in several radical pathways:

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, leading to the formation of two radical fragments.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-carbon of the alkyl chain by the excited carbonyl oxygen. This is a likely pathway for this compound, which possesses accessible γ-hydrogens on the propyl chain. This process leads to the formation of a 1,4-biradical, which can then cyclize to form a cyclobutanol (B46151) or cleave to yield an enol and an alkene.

Mechanistic investigations into these potential radical reactions would likely employ techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect and characterize radical intermediates and the use of radical trapping agents to elucidate reaction pathways. nih.gov

Exploring the Chemical Landscape of this compound: Strategies for Derivatization and Molecular Diversification

The strategic modification of lead compounds is a cornerstone of modern chemical and pharmaceutical research. The propiophenone scaffold, in particular, serves as a versatile template for the development of novel molecules with diverse applications. Within this class of compounds, this compound presents a unique combination of functional groups—a diaryl ketone, a thioether linkage, and a flexible propyl chain—that offer multiple avenues for chemical exploration. This article details potential strategies for the strategic derivatization and molecular diversification of this compound, focusing on modifications to its aromatic systems and its alkyl-ketone linkage.

Strategic Derivatization and Molecular Diversification

Functional Group Interconversions of the Thiomethyl Moiety

The thiomethyl (-SCH₃) group is a highly versatile functional handle that can be readily converted into a range of other sulfur-containing groups or removed entirely. These transformations significantly expand the molecular diversity achievable from a this compound starting scaffold.

The sulfur atom of the thiomethyl group can exist in various oxidation states, allowing for its conversion into sulfoxides and sulfones. These transformations alter the electronic properties and steric profile of the molecule. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) introduces a chiral center at the sulfur atom, while further oxidation to the sulfone creates a potent electron-withdrawing group that can influence the reactivity of the aromatic ring.

Common oxidative reagents for the conversion of aryl sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂). Stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄), can achieve the full oxidation to the corresponding sulfone. organic-chemistry.org The thiomethyl group can also be a precursor to sulfonium (B1226848) salts through alkylation, creating a positively charged moiety that can participate in various coupling reactions.

Table 1: Selected Functional Group Interconversions of the Aryl Thiomethyl Moiety

Initial GroupTarget GroupTypical ReagentsKey Transformation
Thioether (Sulfide)SulfoxideH₂O₂, NaIO₄, m-CPBA (1 equiv.)Oxidation
Thioether (Sulfide)Sulfonem-CPBA (>2 equiv.), KMnO₄Oxidation
SulfoxideSulfonem-CPBA, KMnO₄Oxidation
Thioether (Sulfide)Sulfonium SaltAlkyl Halides (e.g., CH₃I)Alkylation

The complete removal of the sulfur-containing group, known as desulfurization, is a valuable synthetic tool for replacing the thiomethyl group with a hydrogen atom. This reaction effectively transforms the 2-thiomethylphenyl moiety into a simple phenyl group, providing access to a different class of propiophenone derivatives.

Historically, Raney nickel has been a widely used reagent for desulfurization. organic-chemistry.org However, its use can be hampered by poor functional group tolerance and safety concerns. organic-chemistry.org More modern methods offer milder and more selective alternatives. For example, molybdenum hexacarbonyl [Mo(CO)₆] has been shown to effectively desulfurize thiols and disulfides with high functional group tolerance, leaving moieties like esters, amides, and nitriles intact. organic-chemistry.orgresearchgate.net This method proceeds efficiently in a solvent like acetone (B3395972) at elevated temperatures. organic-chemistry.org Other transition metal-catalyzed systems, often employing nickel or palladium, have also been developed for the chemoselective cleavage of carbon-sulfur bonds. organic-chemistry.org

Table 2: Comparison of Common Desulfurization Methods for Aryl Sulfides

MethodReagent(s)AdvantagesDisadvantages
Classical HydrogenolysisRaney Nickel (Ra-Ni)Effective, well-establishedPyrophoric, requires H₂ gas, poor functional group tolerance organic-chemistry.org
Molybdenum-MediatedMo(CO)₆High functional group tolerance, not affected by steric hindrance organic-chemistry.orgresearchgate.netRequires high temperatures (120 °C) organic-chemistry.org
Nickel-CatalyzedNi-catalyst with a reducing agentHigh chemoselectivity for C(sp²)-S bonds organic-chemistry.orgCan require specific ligands and conditions

Regioselectivity and Stereoselectivity in Complex Derivative Synthesis

When synthesizing more complex derivatives of this compound, controlling regioselectivity (where new functional groups are attached) and stereoselectivity (the spatial arrangement of atoms) is paramount. In a racemic synthesis, a target molecule is produced as a 50/50 mixture of enantiomers, whereas an asymmetric synthesis aims to produce only one of the two possible enantiomers. ethz.ch

Further functionalization, such as electrophilic aromatic substitution, would be directed by the existing substituents. The thiomethyl group is an ortho-, para-director, while the propiophenone substituent is a meta-director. This creates a complex substitution pattern where the regiochemical outcome would depend heavily on the reaction conditions and the nature of the electrophile.

The ketone of the propiophenone moiety is a key site for introducing stereochemistry. Reduction of the carbonyl group, for example with sodium borohydride (B1222165), would generate a secondary alcohol and create a new chiral center. stackexchange.com Achieving stereocontrol in such reactions is a central challenge in modern organic synthesis. The use of chiral auxiliaries or catalysts can direct the reaction to favor one stereoisomer over the other. For instance, density functional theory (DFT) computations have been used to elucidate the origins of stereoselectivity in reactions of similar ketones, highlighting how the choice of reagents and reaction conditions can determine the diastereomeric outcome. researchgate.net

Computational Design and AI-Driven Retrosynthesis for Novel Derivatives

When a chemist proposes a novel derivative of this compound, the AI can analyze its structure and suggest potential disconnections by matching molecular substructures to its library of reaction templates. mdpi.com This process recursively breaks down the complex target into simpler, commercially available starting materials. researchgate.netmdpi.com Modern frameworks are even capable of composing novel templates, allowing for the discovery of new and innovative reactions that are not explicitly present in the training data. researchgate.netarxiv.orgmdpi.com

Predicting a synthetic path is only the first step; evaluating its practicality is equally crucial. AI platforms incorporate feasibility scoring to rank and prioritize the predicted routes. chemical.ai This scoring is often a multi-faceted assessment that considers several key factors:

Reaction Complexity: The efficiency and reliability of each proposed reaction step. chemical.ai

Building Block Availability: Confirmation that the proposed starting materials are commercially available and affordable. numberanalytics.comchemical.ai

Human Expertise Integration: Advanced models, such as the Focused Synthesizability score (FSscore), can be fine-tuned with expert human feedback to better distinguish between molecules that are hard versus easy to synthesize within a specific chemical space. arxiv.orgarxiv.org

By integrating these scores, chemists can compare multiple computer-generated synthetic plans and select the most promising and efficient route for laboratory execution, significantly streamlining the development of novel derivatives. nih.govnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(2-Thiomethylphenyl)propiophenone, these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Electronic Structure Elucidation (e.g., HOMO/LUMO Analysis)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. chemijournal.comnih.govaimspress.com For a molecule like this compound, the HOMO would likely be localized on the electron-rich thiomethylphenyl group, while the LUMO might be centered on the propiophenone (B1677668) moiety. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various conformations. A conformational analysis would be performed to identify the most stable three-dimensional structures of the molecule. researchgate.net This involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The results would be presented as a potential energy surface, highlighting the global minimum energy conformation and the energy barriers between different conformers. This information is critical for understanding how the molecule's shape influences its properties and interactions.

Vibrational Spectroscopy Prediction and Interpretation (e.g., IR, Raman)

Computational methods can predict the infrared (IR) and Raman spectra of this compound. researchgate.netscispace.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule, such as the C=O stretch of the ketone and the C-S stretching of the thiomethyl group.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. arxiv.org Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govliverpool.ac.uknmrdb.org These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing the predicted NMR spectra with experimental data serves as a stringent test of the accuracy of the computational model and aids in the definitive assignment of resonances. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. This is particularly useful for understanding reaction pathways that are difficult to study experimentally.

Transition State Characterization

To understand the kinetics of a reaction, it is essential to identify and characterize the transition state—the highest energy point along the reaction coordinate. beilstein-archives.org Computational methods can be used to locate the geometry of the transition state and calculate its energy. utah.edu This allows for the determination of the activation energy, which is a key factor in determining the reaction rate. For reactions involving this compound, this could include, for example, its oxidation, reduction, or reactions at the carbonyl group.

Energy Barrier Calculations

Energy barrier calculations are crucial for understanding the kinetics of chemical reactions, providing quantitative data on the energy required to transition from reactants to products. These calculations are typically performed using methods like Density Functional Theory (DFT). For this compound, such calculations could elucidate the rotational barriers around its single bonds, which would define its conformational landscape. Furthermore, energy barriers for potential reactions, such as oxidation of the sulfur atom or reactions at the carbonyl group, could be determined.

Despite the utility of these calculations, specific data on the energy barriers of this compound are not available in the current scientific literature.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack, thus forecasting the reactivity and selectivity of a molecule. For this compound, analysis of its molecular orbitals (HOMO and LUMO) and electrostatic potential maps could reveal the reactivity of the aromatic rings, the sulfur atom, and the carbonyl group. This information is vital for designing synthetic routes and understanding potential metabolic pathways.

Currently, there are no published studies that specifically predict the reactivity and selectivity of this compound through computational models.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies investigate how the structural features of a molecule influence its chemical reactivity. By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the phenyl rings) and calculating reactivity descriptors, a quantitative SRR could be established. This would provide a deeper understanding of how its chemical behavior is governed by its architecture.

A formal SRR study for this compound has not been documented in publicly accessible research.

Advanced Analytical Methodologies for Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Characterization

High-resolution proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. Each unique proton or group of equivalent protons generates a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of this signal, measured in parts per million (ppm), indicates the electronic environment of the proton. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, providing crucial connectivity data.

For 3-(2-Thiomethylphenyl)propiophenone, one would expect to observe distinct signals for the aromatic protons on the two phenyl rings, the methylene (B1212753) (-CH₂-) protons of the propane (B168953) chain, and the methyl (-SCH₃) protons.

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound

Proton Group Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic (Phenyl C=O) ~7.9-8.1 (ortho), ~7.4-7.6 (meta, para) Multiplets 5H
Aromatic (Thiomethylphenyl) ~7.1-7.4 Multiplets 4H
-C(=O)-CH₂- ~3.3-3.5 Triplet 2H
-CH₂-Ar ~3.0-3.2 Triplet 2H

¹³C NMR Spectroscopy for Carbon Backbone Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Typically, each non-equivalent carbon atom produces a single peak in a broadband-decoupled spectrum. The chemical shift of these peaks is indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment, such as attachment to electronegative atoms or participation in double or triple bonds. The carbonyl carbon (C=O) of the propiophenone (B1677668) moiety would be particularly distinct, resonating at a significantly downfield position (typically 190-220 ppm). chemicalbook.com

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and confirm the molecule's connectivity, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to one another. It would be used to confirm the -CH₂-CH₂- linkage in the propane chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, such as connecting the phenyl rings to the propane chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which can help in determining the molecule's conformation and stereochemistry, although less critical for an achiral and flexible molecule like this one.

Heteronuclear NMR (e.g., ³³S NMR) for Sulfur Environment (if applicable)

Direct observation of the sulfur atom could theoretically be achieved using ³³S NMR spectroscopy. However, this technique faces significant challenges due to the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus (spin I = 3/2), which often results in very broad signals and low sensitivity. northwestern.edumdpi.comhuji.ac.il For organosulfur compounds with low symmetry around the sulfur atom, such as a thiomethyl group, detecting a usable ³³S NMR signal is often impractical without isotopic enrichment. huji.ac.ilmorressier.com Therefore, its application in routine structural characterization is limited. northwestern.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a newly synthesized compound. By measuring the m/z value to a very high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of the elemental composition. For this compound (C₁₆H₁₆OS), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 2: Expected HRMS Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₆OS
Calculated Exact Mass ([M]⁺) 256.0916

This precise mass measurement is a definitive method for verifying the elemental composition and, by extension, supporting the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment, the precursor ion of this compound (m/z 256, if ionized to M+•) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's connectivity and functional groups.

Two major alpha-cleavage pathways are proposed:

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the carbonyl carbon and the ethyl group results in the formation of a highly stable 3-(2-thiomethylphenyl)benzoyl cation.

Loss of a 3-(2-thiomethylphenyl) radical: Cleavage of the bond between the carbonyl carbon and the methylene bridge yields a benzoyl cation.

Further fragmentation of the thiomethylphenyl moiety, such as the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃), can also occur. The McLafferty rearrangement, a common fragmentation pathway for ketones with a gamma-hydrogen, is also a possibility, although alpha-cleavage is often more dominant in aromatic ketones. wikipedia.orgresearchgate.net

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
256 [M]⁺•227•C₂H₅[C₁₄H₁₁OS]⁺ (3-(2-thiomethylphenyl)benzoyl cation)
256 [M]⁺•105•C₉H₁₁S[C₇H₅O]⁺ (Benzoyl cation)
256 [M]⁺•121•C₈H₇O[CH₃SC₆H₄]⁺• (Thiomethylphenyl radical cation)
227199CO[C₁₃H₁₁S]⁺

Ionization Techniques (e.g., ESI, EI, MALDI) for Diverse Sample Analysis

The choice of ionization technique is critical in mass spectrometry as it dictates the type of information that can be obtained. For a moderately sized, semi-polar organic molecule like this compound, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most suitable methods. emory.eduresearchgate.net

Electron Ionization (EI): This is a classic, hard ionization technique commonly coupled with Gas Chromatography (GC-MS). emory.edu In EI, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M+•). The excess energy imparted during this process leads to extensive and reproducible fragmentation. wikipedia.org This fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and for matching against spectral libraries for identification.

Electrospray Ionization (ESI): In contrast to EI, ESI is a soft ionization technique, making it ideal for analyzing thermally labile or non-volatile molecules, and it is the standard ionization source for Liquid Chromatography (LC-MS). researchgate.netnih.gov ESI generates ions directly from a solution by creating a fine spray of charged droplets in a strong electric field. As the solvent evaporates, charged analyte molecules are released into the gas phase. This gentle process typically results in the formation of a protonated molecule [M+H]⁺ with minimal fragmentation, making it highly effective for accurate molecular weight determination. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, but it is primarily used for the analysis of very large molecules such as proteins, polymers, and nucleic acids. It is generally not the method of choice for small molecules like this compound.

TechniquePrincipleTypical CouplingExpected Ion for Target CompoundPrimary Information Yielded
Electron Ionization (EI)High-energy electron bombardment in the gas phaseGC-MS[M]⁺• (m/z 256) and extensive fragment ionsStructural Elucidation (via fragmentation pattern)
Electrospray Ionization (ESI)Ion formation from charged droplets of a solutionLC-MS[M+H]⁺ (m/z 257)Molecular Weight Determination

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be highly effective for purity determination and quantification. The presence of the aromatic ketone chromophore allows for sensitive detection using a UV-Vis detector. chromatographyonline.com Based on the UV spectra of propiophenone, the maximum absorbance (λmax) is expected in the range of 240-280 nm. nih.gov A diode array detector (DAD) or photodiode array (PDA) detector would be particularly useful for confirming peak purity and identity by acquiring the full UV spectrum of the eluting compound. researchgate.net

ParameterSuggested Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater (with 0.1% formic acid)
Mobile Phase BAcetonitrile (with 0.1% formic acid)
Elution ModeGradient
Flow Rate1.0 mL/min
Detection Wavelength~245 nm
Injection Volume10 µL

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a premier technique for the separation and identification of volatile and semi-volatile compounds. Given its molecular weight and structure, this compound is amenable to GC-MS analysis. The gas chromatograph separates the compound from other volatile components in a mixture based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. This provides both a specific retention time for quantification and a unique mass spectrum for confident identification. researchgate.net The analysis of a structurally similar compound, 3-chloropropiophenone, by GC-MS demonstrates the suitability of this technique. researchgate.net

ParameterSuggested Condition
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium at 1.0 mL/min
Injector Temperature280 °C
Oven ProgramStart at 100 °C, ramp to 300 °C at 15 °C/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-550 amu

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The structure of this compound is achiral, meaning it does not exist as enantiomers and therefore does not require chiral separation. However, the heading "Supercritical Fluid Chromatography (SFC) for Chiral Separations" points to a broader capability of the technique. While SFC is a dominant method for chiral separations in the pharmaceutical industry, it is also a highly effective and increasingly popular technique for achiral separations. phenomenex.comchromatographytoday.comamericanpharmaceuticalreview.com

As an achiral analytical tool, SFC offers several advantages over traditional HPLC, including higher separation efficiency, faster analysis times, and a significant reduction in organic solvent consumption, making it a "greener" alternative. windows.net It operates in a normal-phase mode, using supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent like methanol. nih.gov This provides an orthogonal selectivity to reversed-phase HPLC, which can be invaluable for separating complex mixtures or resolving impurities that are difficult to separate by LC. americanpharmaceuticalreview.com

ParameterSuggested Condition
ColumnSilica, Diol, or 2-Ethylpyridine bonded phase
Mobile Phase ASupercritical CO₂
Mobile Phase B (Modifier)Methanol or Ethanol (B145695)
Elution ModeGradient (e.g., 5% to 40% Modifier)
Flow Rate2.0 - 4.0 mL/min
Back Pressure150 bar
Column Temperature40 °C

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations. vscht.cz An IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹).

For this compound, several characteristic absorption bands are expected that would confirm the presence of its key functional groups. The most prominent peak would be the strong, sharp absorption from the ketone carbonyl (C=O) stretch. Aromatic C-H and C=C stretches, as well as aliphatic C-H stretches, would also be clearly visible.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100-3000C-H StretchAromatic (sp² C-H)Medium
3000-2850C-H StretchAlkyl (sp³ C-H)Medium
~1685C=O StretchAryl KetoneStrong
1600-1450C=C StretchAromatic RingMedium-Weak
~1450C-H BendAlkyl (-CH₂-, -CH₃)Medium
900-675C-H Bend (out-of-plane)Aromatic RingStrong
700-600C-S StretchThioetherWeak-Medium

Data derived from standard IR correlation tables and spectra of similar compounds like propiophenone. chemicalbook.comuc.edulibretexts.orglibretexts.org

Carbonyl Stretch Characterization

Infrared (IR) spectroscopy is a primary tool for identifying functional groups within a molecule. For this compound, the characterization of the carbonyl (C=O) group is of significant importance. The stretching vibration of this group gives rise to a strong absorption band in the IR spectrum.

In ketones, the position of the carbonyl stretch is influenced by the electronic and steric effects of the neighboring groups. For propiophenone and its derivatives, this absorption typically appears in the range of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring in this compound is expected to lower the frequency of the C=O stretching vibration compared to a non-conjugated ketone. This is due to the delocalization of π-electrons, which slightly weakens the C=O double bond.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **
Carbonyl (C=O)Stretch1680 - 1700

This table outlines the expected infrared absorption range for the carbonyl group in compounds similar to this compound.

C-S Bond Vibration Analysis

The analysis of the carbon-sulfur (C-S) bond vibration in this compound provides further insight into its molecular structure. The C-S stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

The exact position of the C-S stretching band can be influenced by the nature of the atoms attached to the carbon and sulfur. In the case of a thiomethyl group attached to a phenyl ring, the vibration is part of a complex pattern of absorptions. The identification of this specific band often requires comparison with the spectra of structurally related compounds.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **
Carbon-Sulfur (C-S)Stretch600 - 800

This table indicates the general region in the infrared spectrum where the C-S stretching vibration is expected to be observed.

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystallography

Crystallographic data would include the crystal system, space group, and unit cell dimensions. This information is crucial for understanding intermolecular interactions, such as packing forces and potential hydrogen bonding, which govern the macroscopic properties of the crystalline material. While specific crystallographic data for this compound is not publicly available, the general methodology would involve irradiating a suitable crystal with X-rays and analyzing the resulting diffraction pattern.

Parameter Information Provided
Crystal SystemThe basic geometric framework of the crystal.
Space GroupThe symmetry elements present in the crystal.
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal lattice.
Atomic CoordinatesThe precise position of each atom within the unit cell.

This interactive table describes the key information obtained from an X-ray diffraction analysis.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and sulfur in this case) present in a compound. This experimental data is then compared with the calculated percentages based on the proposed molecular formula (C₁₆H₁₆OS) to validate its empirical formula.

The procedure involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and sulfur dioxide) are collected and quantified. The masses of these products are then used to calculate the percentage composition of the original sample. A close agreement between the found and calculated values provides strong evidence for the proposed molecular formula.

Element Calculated Mass % for C₁₆H₁₆OS
Carbon (C)74.96%
Hydrogen (H)6.29%
Oxygen (O)6.24%
Sulfur (S)12.51%

This table presents the theoretical elemental composition of this compound.

Applications and Utility in Modern Organic Synthesis Research

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

Synthetic intermediates are the building blocks that chemists use to construct more elaborate molecular structures. Compounds like 3-(2-Thiomethylphenyl)propiophenone, which contain multiple functional groups—a ketone and a thioether—are prime candidates for this role. The ketone can undergo a wide range of reactions, such as reductions to form alcohols, reductive aminations to introduce nitrogen-containing groups, and various alpha-functionalization reactions. The thiomethyl group can be oxidized to a sulfoxide (B87167) or sulfone, which can then be used in elimination reactions or as a leaving group.

While direct examples for this compound are not readily found, related compounds underscore this potential. For instance, various substituted propiophenones are key intermediates in the synthesis of pharmaceuticals and agrochemicals. chem960.com The presence of the sulfur atom in the thiomethylphenyl moiety offers additional handles for synthetic manipulation, such as sulfur-based coupling reactions. chem960.com

Use as Chemical Probes in Mechanistic Organic Chemistry Studies

Understanding the step-by-step process of a chemical reaction, its mechanism, is a cornerstone of organic chemistry. Chemical probes are molecules designed to help elucidate these mechanisms. The structure of this compound contains features that could be exploited for such studies. For example, the thiomethyl group's electronic properties can influence the reactivity of the aromatic ring and the ketone, providing insights into reaction pathways that are sensitive to electronic effects.

Furthermore, the sulfur atom can be a useful spectroscopic marker. While no specific studies are available for this compound, the general principle of using molecules with unique atoms or functional groups to probe reaction mechanisms is a common practice in physical organic chemistry.

Building Blocks for the Development of Novel Organic Reactions and Methodologies

The development of new chemical reactions is a constant pursuit in organic synthesis. Molecules that possess a unique combination of functional groups can serve as test substrates for these new methodologies. The dual functionality of this compound makes it a potential building block for exploring novel transformations. For example, a new catalytic system designed for chemoselective reactions could be tested on this molecule to see if it can selectively transform the ketone without affecting the thioether, or vice versa. The unique steric and electronic properties of the thiomethylphenyl group could also lead to unexpected and interesting reactivity, thereby expanding the toolkit of synthetic organic chemists. chem960.com

Precursors in the Synthesis of Functional Organic Materials

Functional organic materials are organic compounds that exhibit specific physical, electronic, or optical properties. These materials are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of these materials often relies on precursor molecules that can be polymerized or assembled into larger, functional architectures.

Compounds with aromatic and sulfur-containing moieties are of interest in materials science. While there is no direct evidence of this compound being used for this purpose, related molecules like 2'-Methyl-3-(2-thiomethylphenyl)propiophenone are noted as potential intermediates in the synthesis of advanced polymers and organic semiconductors. chem960.com The thiomethylphenyl group can contribute to the electronic properties and intermolecular interactions of the resulting materials.

Model Compounds for Investigating Sulfur-Containing Organic Reactions

Sulfur-containing organic compounds exhibit a rich and diverse chemistry. The thiomethyl group in this compound can undergo various transformations, such as oxidation to sulfoxides and sulfones. These oxidized derivatives are valuable intermediates in their own right, for example, in elimination reactions to form alkenes.

A compound like this compound could serve as a model system to study the intricacies of these sulfur-centered reactions. For example, researchers could investigate the kinetics and mechanisms of the oxidation of the thiomethyl group in the presence of the ketone functionality. The versatility of related compounds, such as 2'-Methyl-3-(2-thiomethylphenyl)propiophenone, which can participate in chemical reactions like the oxidation of the thiomethyl group to form sulfoxides, highlights the potential of this class of molecules in such investigations. vulcanchem.com

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Reactions Involving the Thiomethyl Group

The thiomethyl group (–SMe) is a versatile functional group that can participate in a range of chemical transformations. Future research could focus on leveraging this group within the 3-(2-Thiomethylphenyl)propiophenone structure for novel catalytic applications. The sulfur atom, with its lone pairs of electrons, can act as a coordinating agent for metal catalysts, potentially influencing the stereoselectivity and efficiency of reactions.

One promising avenue is the exploration of C–H and C–C bond functionalization reactions catalyzed by transition metals. benthamdirect.comacs.orgmdpi.com The thiomethyl group could serve as a directing group, guiding the catalyst to activate specific C–H bonds on the aromatic rings, enabling the introduction of new functional groups. Furthermore, the thiomethyl moiety itself can be a reactive handle. For instance, methods for the replacement of methylthio groups on aromatic heterocycles with hydrogen, alkyl, or aryl groups via nickel-induced Grignard reactions have been reported and could be adapted. The development of catalytic systems that can selectively activate the C–S bond would open up pathways to new derivatives with tailored properties. benthamdirect.com

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex organic molecules can be accelerated and optimized through the use of automated synthesis and flow chemistry platforms. nih.gov These technologies offer advantages in terms of reproducibility, scalability, and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. uni-muenchen.de

Future work should explore the integration of the synthesis of this compound and its derivatives into such automated systems. Flow chemistry, where reagents are continuously pumped through a reactor, could enable precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purity. uni-muenchen.dezenodo.org Automated platforms, guided by artificial intelligence, can rapidly screen various reaction conditions to identify optimal synthetic routes. youtube.com The development of robust flow chemistry protocols for the synthesis of thiomethyl-substituted ketones would be a significant step towards the efficient and on-demand production of these compounds for further research and application. mdpi.com

Development of Sustainable Synthetic Routes

In line with the principles of green chemistry, the development of sustainable synthetic routes for this compound is a critical future direction. Traditional methods for the synthesis of propiophenone (B1677668), a key precursor, often involve Friedel-Crafts reactions which can generate significant waste and use harsh catalysts. wikipedia.org

Research should focus on alternative, more environmentally friendly synthetic strategies. One such approach is the vapor-phase cross-decarboxylation of benzoic acid and propionic acid, which offers a more sustainable pathway to propiophenone. google.comepo.org For the introduction of the thiomethylphenyl group, exploring the use of greener solvents, catalysts, and reaction conditions will be crucial. This could involve the use of amide solvent-promoted nucleophilic displacement of a halide by a thiolate ion, a method that has been shown to be effective for the synthesis of thioethers. acs.org The development of catalytic systems that can operate under milder conditions and with higher atom economy will be paramount in making the synthesis of this compound more sustainable. nih.gov

Advanced Computational Methodologies for Predictive Chemical Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of synthetic pathways. For this compound, advanced computational methodologies can be employed to explore its reactivity and guide experimental work.

Quantum mechanical calculations can be used to model the electronic structure of the molecule, predicting sites of reactivity and potential reaction mechanisms. This can be particularly useful in understanding the influence of the thiomethyl group on the aromatic rings and the ketone functionality. For instance, computational models can predict the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, molecular dynamics simulations can provide insights into the conformational landscape of the molecule, which is crucial for understanding its interactions with biological targets or its self-assembly behavior. The use of artificial intelligence and machine learning can further enhance predictive capabilities, accelerating the discovery of new reactions and synthetic routes. youtube.com

Design of Next-Generation Chemical Scaffolds Based on the Propiophenone Framework

The propiophenone scaffold is a common feature in many biologically active compounds, including pharmaceuticals. manavchem.comgoogle.com This makes this compound an interesting starting point for the design of next-generation chemical scaffolds for drug discovery.

Future research could involve the systematic modification of the this compound structure to create libraries of new compounds. These compounds could then be screened for various biological activities. The thiomethylphenyl moiety, in particular, offers opportunities for diversification. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. The development of novel scaffolds based on this framework could lead to the discovery of new therapeutic agents. mdpi.comnih.govrug.nl The tetrazole moiety, for example, is a known pharmacophore that can be incorporated into drug design. hilarispublisher.com

Expansion into Materials Science through Polymerization or Supramolecular Assembly

The unique structural features of this compound also suggest its potential for applications in materials science. The aromatic rings can participate in π-π stacking interactions, while the ketone and thiomethyl groups can engage in other intermolecular forces, making it a candidate for the construction of novel polymers and supramolecular assemblies.

Future research could explore the polymerization of this compound or its derivatives to create new sulfur-containing polymers with unique optical, electronic, or mechanical properties. The synthesis of thioether-containing peptides has been demonstrated through various routes. nih.govnih.gov Additionally, the molecule could be used as a building block for the construction of supramolecular structures through non-covalent interactions. acs.orgnih.gov Aromatic ketones have been studied for their role in forming supramolecular assemblies. researchgate.net These ordered structures could have applications in areas such as sensing, catalysis, and drug delivery. Bioinspired flavin-based supramolecular materials have shown promise in catalyzing oxidation reactions. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Thiomethylphenyl)propiophenone, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of propiophenone derivatives typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for aryl-thioether formation. For this compound, a two-step approach is suggested:

Thioether Formation : React 2-mercaptotoluene with a halogenated propiophenone precursor (e.g., 3-bromopropiophenone) using a palladium catalyst under inert conditions .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to confirm the thiomethyl group’s position (δ 2.5–3.0 ppm for SCH₃) and aromatic proton coupling patterns.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve steric effects of the thiomethyl group; submit data to CCDC for validation .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution and predict reactivity at the ketone and thioether sites .

Q. What stability considerations are critical when handling this compound in aqueous or oxidative environments?

  • Methodological Answer : The thiomethyl group is susceptible to oxidation. Stabilize the compound by:

  • Storing under nitrogen at –20°C in amber vials.
  • Avoiding protic solvents (e.g., water, alcohols) in reactions; use anhydrous DCM or THF instead.
  • Adding radical scavengers (e.g., BHT) during long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or surface interactions. To address this:

Control Experiments : Compare reactivity in polar aprotic (DMF) vs. nonpolar (toluene) solvents.

Surface Passivation : Pre-treat glassware with silanizing agents to minimize adsorption artifacts .

Cross-Validate : Use multiple analytical techniques (e.g., GC-MS, HPLC) to confirm product ratios .

Q. What strategies are effective for studying the compound’s role in photoinduced electron-transfer reactions?

  • Methodological Answer : Design experiments using:

  • Laser Flash Photolysis : To track transient species (e.g., triplet excited states) with nanosecond resolution.
  • Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to determine redox potentials.
  • Computational Insights : TD-DFT to model charge-transfer pathways and predict wavelength-dependent behavior .

Q. How can the compound’s interactions with biological macromolecules be systematically investigated?

  • Methodological Answer :

Binding Assays : Use fluorescence quenching titration with bovine serum albumin (BSA) to calculate binding constants (Kb).

Molecular Docking : AutoDock Vina to simulate binding poses with target proteins (e.g., cytochrome P450).

Metabolic Stability Tests : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .

Q. What advanced statistical methods are suitable for analyzing dose-response data in toxicity studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculations) using software like GraphPad Prism.
  • Principal Component Analysis (PCA) : Identify correlations between structural descriptors (e.g., logP, polar surface area) and toxicity endpoints.
  • Bayesian Hierarchical Modeling : Account for batch-to-batch variability in high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.